molecular formula C10H13Cl2N B12347398 [4-Chloro-2-(2-chloropropyl)phenyl]methanamine

[4-Chloro-2-(2-chloropropyl)phenyl]methanamine

Cat. No.: B12347398
M. Wt: 218.12 g/mol
InChI Key: INCSYFJUNLKDTJ-UHFFFAOYSA-N
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Description

[4-Chloro-2-(2-chloropropyl)phenyl]methanamine is an organic compound that belongs to the class of substituted phenylmethanamines This compound is characterized by the presence of a chloro group at the 4-position of the phenyl ring and a 2-chloropropyl group attached to the amine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-2-(2-chloropropyl)phenyl]methanamine typically involves the alkylation of 4-chlorobenzylamine with 2-chloropropyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Anhydrous ethanol or acetonitrile

    Reaction Time: 4-6 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-2-(2-chloropropyl)phenyl]methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

Scientific Research Applications

[4-Chloro-2-(2-chloropropyl)phenyl]methanamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(2-chloropropyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzylamine
  • 2-Chloropropylamine
  • 4-Chloro-2-(2-chloropropyl)phenol

Uniqueness

[4-Chloro-2-(2-chloropropyl)phenyl]methanamine is unique due to the presence of both chloro and 2-chloropropyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

[4-chloro-2-(2-chloropropyl)phenyl]methanamine

InChI

InChI=1S/C10H13Cl2N/c1-7(11)4-9-5-10(12)3-2-8(9)6-13/h2-3,5,7H,4,6,13H2,1H3

InChI Key

INCSYFJUNLKDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)Cl)CN)Cl

Origin of Product

United States

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